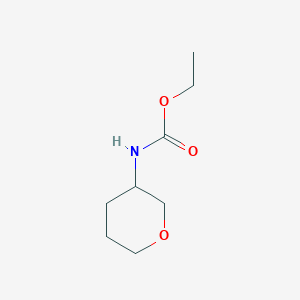
Ethyl oxan-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl oxan-3-ylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl oxan-3-ylcarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with oxan-3-ylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the main product.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the product through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl oxan-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxan-3-ylcarbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-ylcarbamate derivatives, while substitution reactions can produce a variety of functionalized carbamates.
Applications De Recherche Scientifique
Ethyl oxan-3-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of ethyl oxan-3-ylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another ester of carbamic acid, used in various industrial applications.
Phenyl carbamate: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
Ethyl oxan-3-ylcarbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
68001-56-9 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl N-(oxan-3-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)9-7-4-3-5-11-6-7/h7H,2-6H2,1H3,(H,9,10) |
Clé InChI |
IYOVLQXHCGTWOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


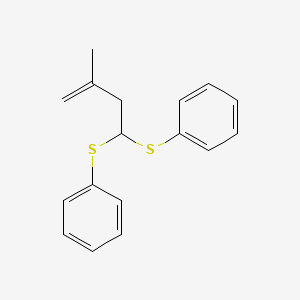

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
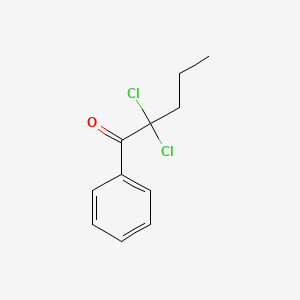
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
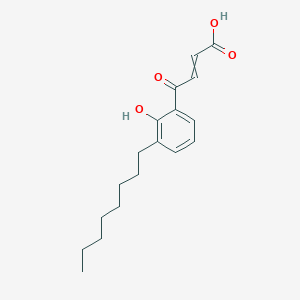

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
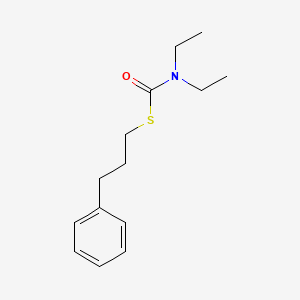
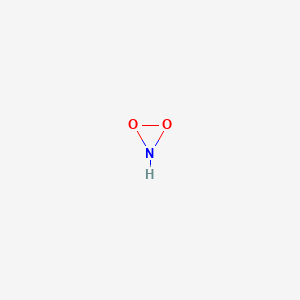
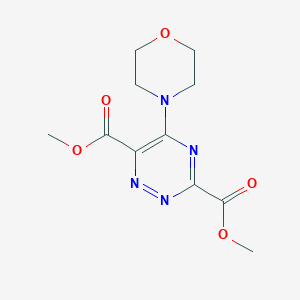
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
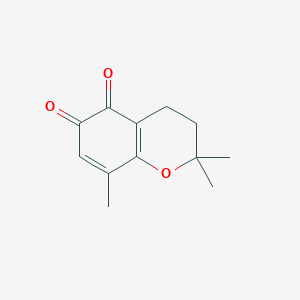
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
